Dimethyltubocurarine Iodide
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Overview
Description
Dimethyltubocurarine iodide, also known as metocurine iodide, is a non-depolarizing neuromuscular blocking agent. It is a benzylisoquinolinium compound that acts as a competitive antagonist at nicotinic acetylcholine receptors. This compound is used primarily as an adjunct to anesthesia to induce skeletal muscle relaxation during surgical procedures and to reduce the intensity of muscle contractions in convulsive therapy .
Scientific Research Applications
Dimethyltubocurarine iodide has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents and their interactions with nicotinic acetylcholine receptors.
Biology: Employed in research on muscle physiology and the effects of neuromuscular blocking agents on muscle contraction and relaxation.
Medicine: Investigated for its potential therapeutic uses in conditions requiring muscle relaxation, such as during surgical procedures and in the treatment of convulsive disorders.
Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals
Mechanism of Action
Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyltubocurarine iodide is synthesized through a series of chemical reactions involving the modification of tubocurarine, a naturally occurring alkaloid derived from the bark and stems of certain plants in the genera Chondrodendron and Strychnos. The synthesis involves methylation of tubocurarine to produce dimethyltubocurarine, followed by iodination to form the iodide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is carried out under controlled conditions to ensure the purity and efficacy of the final product. The compound is then formulated into injectable solutions for medical use .
Chemical Reactions Analysis
Types of Reactions
Dimethyltubocurarine iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The iodide ion in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of dimethyltubocurarine, as well as substituted compounds where the iodide ion is replaced with other anions .
Comparison with Similar Compounds
Similar Compounds
Tubocurarine: The parent compound from which dimethyltubocurarine is derived. It has a similar mechanism of action but a longer duration of effect.
Pancuronium: Another non-depolarizing neuromuscular blocking agent with a similar mechanism but different pharmacokinetic properties.
Uniqueness
Dimethyltubocurarine iodide is unique in its balance of potency and reduced side effects compared to its parent compound, tubocurarine. It is more potent and has a shorter duration of action, making it more suitable for certain clinical applications. Additionally, it has a lower risk of inducing histamine release and ganglion blocking activity compared to other similar compounds .
Properties
IUPAC Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRILZUBJODJELN-LBYXUWKHSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45IN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36653-49-3 |
Source
|
Record name | Dimethyltubocurarine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIMETHYLTUBOCURARINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.